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molecular formula C9H7BrO3 B8287686 5-Bromo-4-methoxy-1(3h)-isobenzofuranone

5-Bromo-4-methoxy-1(3h)-isobenzofuranone

Cat. No. B8287686
M. Wt: 243.05 g/mol
InChI Key: SBSQIXKVKPRGJP-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a 100 mL round bottom flask was added 5-Bromo-4-methoxy-2-benzofuran-1(3H)-one (430 mg, 1.8 mmol, 1.0 eq), potassium trifluoro(vinyl)borate (474 g, 3.5 mmol, 2.0 eq), [1,1′-bis(diphenylposphino)-ferrocene]dichloropalladium(II) complex with dichloromethane(1:1) (144 mg, 0.2 mmol, 0.1 eq) and triethylamine (493 μL, 3.5 mmol, 2.0 eq). To above mixture was added ethanol (12 mL). The flask was degassed and filled with nitrogen. The reaction was heated to reflux for 12 hr. The mixture was then diluted with EtOAc, filtered through a pad of celite and washed with brine. The organic phase was dried over Na2SO4, filtered and purified by flash column chromatography using biotage and the solvent systems (0-50% EtOAc/Hexane). The fractions containing desired product were collected and concentrated to 4-methoxy-5-vinyl-2-benzofuran-1(3H)-one.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
493 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[O:12][CH3:13].[B-](F)(F)(F)[CH:15]=[CH2:16].[K+].ClCCl.C(N(CC)CC)C>C(O)C>[CH3:13][O:12][C:3]1[C:4]2[CH2:8][O:7][C:6](=[O:9])[C:5]=2[CH:10]=[CH:11][C:2]=1[CH:15]=[CH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)OC
Name
Quantity
474 g
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Name
Quantity
144 mg
Type
reactant
Smiles
ClCCl
Name
Quantity
493 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was degassed
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hr
Duration
12 h
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
ADDITION
Type
ADDITION
Details
The fractions containing desired product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4-methoxy-5-vinyl-2-benzofuran-1(3H)-one

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=2C(OCC21)=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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